meso-Tetra (4-fluorophenyl) porphine
Description
Contextualization of Fluorinated Porphyrins within Macrocyclic Chemistry
Porphyrins are a class of aromatic, macrocyclic compounds composed of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. ulisboa.pt Their versatile nature allows them to participate in a wide array of biological processes and technological applications, including light absorption, oxygen transport, and energy transfer. ulisboa.pt The structural framework of porphyrins can be readily modified, and the introduction of fluorine atoms or fluorinated groups is a key strategy to enhance their properties for specific applications. ulisboa.pt
The incorporation of fluorine into the porphyrin structure can lead to improved electrical and magnetic properties, enhanced photostability, and modified biophysical characteristics. ulisboa.pt These attributes make fluorinated porphyrins valuable in diverse fields such as optoelectronics, solar cells, and photodynamic therapy (PDT). ulisboa.pt For instance, the presence of fluorine can increase lipophilicity and facilitate selective accumulation in tumor cells, making them potent photosensitizers for PDT. nih.gov Furthermore, fluorinated porphyrins have been investigated as biomimetic systems that mimic the active sites of certain enzymes. nih.gov The ability to fine-tune the properties of the porphyrin macrocycle through fluorination has thus established these compounds as a significant subclass within macrocyclic chemistry.
Electronic and Steric Influence of Fluorine Substituents on Porphyrin Macrocycles
Electronic Effects:
The primary electronic influence of the 4-fluorophenyl groups in H2TFPP is the withdrawal of electron density from the π-conjugated macrocycle. This effect has several important consequences:
Redox Potentials: Fluorine substituents shift the ring redox potentials to more positive values. ulisboa.pt This means that the porphyrin becomes more difficult to oxidize and easier to reduce compared to its non-fluorinated counterpart, meso-tetraphenylporphyrin (TPP). This alteration of redox properties is crucial for applications in catalysis and molecular electronics.
Electronic Absorption Spectra: The electron-withdrawing nature of fluorine can cause shifts in the characteristic UV-visible absorption bands of the porphyrin (the Soret and Q-bands). While the changes might be subtle, they reflect the altered energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Acidity of Core Nitrogens: The inductive effect of the fluorophenyl groups increases the acidity of the N-H protons within the porphyrin core, making the molecule less basic.
Steric Effects:
While fluorine is the second smallest atom, its introduction can still have steric implications:
Intermolecular Interactions: The presence of fluorine can alter crystal packing and intermolecular interactions due to effects like π-π stacking and other non-covalent interactions. researchgate.net
The combination of these electronic and steric influences allows for precise tuning of the physicochemical properties of the porphyrin, making H2TFPP a valuable building block in materials science and medicinal chemistry.
Scope and Significance of Academic Research on meso-Tetra (4-fluorophenyl) porphine (B87208) (H2TFPP)
Academic research on H2TFPP is extensive, driven by its unique properties and its utility as a precursor for more complex molecular architectures. The synthesis of H2TFPP is typically achieved through the condensation of 4-fluorobenzaldehyde (B137897) with pyrrole under acidic conditions, a method analogous to the synthesis of other meso-tetraarylporphyrins. ulisboa.ptresearchgate.net
The significance of H2TFPP in research is highlighted by its diverse applications:
Catalysis: Metallo-derivatives of H2TFPP are studied as catalysts for various chemical transformations. The electron-withdrawing fluorophenyl groups can modulate the catalytic activity of the central metal ion.
Oxygen Sensing: Platinum(II) complexes of fluorinated tetrabenzoporphyrins, which are structurally related to H2TFPP, exhibit efficient room-temperature phosphorescence and have been utilized in the development of optical oxygen sensors. frontierspecialtychemicals.com
Molecular Electronics: The tunable electronic properties of H2TFPP make it an interesting candidate for incorporation into molecular electronic devices, where it can act as a functional component. nih.gov
Photodynamic Therapy: While H2TFPP itself is a starting point, further functionalization can lead to potent photosensitizers for PDT. The fluorine atoms can enhance the photophysical properties required for efficient singlet oxygen generation. nih.gov
The study of H2TFPP and its metal complexes provides fundamental insights into the structure-property relationships of porphyrin systems. The systematic variation of substituents on the phenyl rings allows researchers to probe the intricate interplay of electronic and steric effects on the macrocycle's behavior.
Data Tables
Table 1: Physicochemical Properties of meso-Tetra (4-fluorophenyl) porphine (H2TFPP)
| Property | Value | Reference |
| Molecular Formula | C₄₄H₂₆F₄N₄ | |
| Molecular Weight | 686.70 g/mol | |
| CAS Number | 37095-43-5 |
Table 2: Comparison of H2TFPP with a Related Porphyrin
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound (H2TFPP) | C₄₄H₂₆F₄N₄ | 686.70 | Electron-withdrawing fluorine substituents |
| meso-Tetraphenylporphyrin (TPP) | C₄₄H₃₀N₄ | 614.74 | Non-fluorinated parent compound |
| meso-Tetra(4-pyridyl)porphine | C₄₀H₂₆N₈ | 618.70 | Contains nitrogen atoms in the meso-substituents, altering basicity and coordination properties |
Structure
2D Structure
Properties
Molecular Formula |
C44H44F4N4 |
|---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-fluorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H44F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2 |
InChI Key |
UJUOAKQUKORTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Meso Tetra 4 Fluorophenyl Porphine
Established and Modified Synthetic Protocols for H2TFPP
The creation of the H2TFPP macrocycle is predominantly achieved through the condensation of pyrrole (B145914) with 4-fluorobenzaldehyde (B137897). The Adler-Longo method, a cornerstone in porphyrin synthesis, has been adapted and refined to enhance both the yield and purity of the final product.
Acid-Catalyzed Condensation of Pyrrole with 4-Fluorobenzaldehyde (e.g., Modified Adler-Longo Method)
The synthesis of H2TFPP is commonly accomplished through an acid-catalyzed condensation reaction between pyrrole and 4-fluorobenzaldehyde. A widely adopted approach is a modification of the Adler-Longo method. researchgate.netnih.gov In a typical procedure, equimolar amounts of freshly distilled pyrrole and 4-fluorobenzaldehyde are added to a refluxing solution of propionic acid. researchgate.netorientjchem.org The propionic acid serves as both the solvent and the acid catalyst. The reaction mixture is refluxed for a specific period, typically around 30 minutes, open to the atmosphere, which allows for the in-situ oxidation of the porphyrinogen (B1241876) intermediate to the desired porphyrin. researchgate.net Upon cooling, the crude H2TFPP precipitates from the solution as a purple solid.
Another significant modification to the condensation method is the Lindsey synthesis, which involves a two-step process. nih.gov This method first involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature in a chlorinated solvent like dichloromethane (B109758) (DCM) to form the porphyrinogen. This is followed by oxidation using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the porphyrin. nih.gov This method often provides higher yields and is suitable for more sensitive aldehydes, though it requires stricter control of the reaction atmosphere. researchgate.net
Advanced Purification Strategies for meso-Substituted Porphyrins
The crude H2TFPP obtained from the synthesis typically contains unreacted starting materials, oligomeric by-products, and potentially the corresponding chlorin (B1196114) (a partially reduced porphyrin). researchgate.net Therefore, robust purification strategies are essential to obtain high-purity material.
A common initial purification step involves washing the crude product with solvents like methanol (B129727) and hot water to remove residual propionic acid and other soluble impurities. researchgate.net For further purification, column chromatography is a widely used and effective technique. nih.govmdpi.compsu.edu Silica gel is a common stationary phase, and a variety of solvent systems can be employed as the mobile phase. A typical eluent system might be a mixture of dichloromethane and petroleum ether or chloroform (B151607) and ethyl acetate. nih.govmdpi.com The progress of the separation can be monitored by thin-layer chromatography (TLC).
Recrystallization is another powerful purification method. The purified fractions from chromatography can be dissolved in a suitable solvent, such as a mixture of chloroform and methanol, and then slowly cooled or have a non-solvent diffused into the solution to induce the formation of high-purity crystals.
For removing chlorin impurities, which are often a significant contaminant in Adler-Longo preparations, specific strategies can be employed. One method involves stirring the crude product with an adsorbent like fuller's earth in a suitable solvent, which can selectively adsorb the chlorin. researchgate.net
Design and Synthesis of Metallated meso-Tetra (4-fluorophenyl) porphine (B87208) Derivatives
The central cavity of the H2TFPP macrocycle can accommodate a wide variety of metal ions, leading to the formation of metalloporphyrins with diverse properties and applications. Additionally, the peripheral positions of the porphyrin ring can be functionalized to further tune its characteristics.
Central Metal Ion Insertion Reactions (e.g., Zn(II), Sn(IV), Mn(III), V(IV), Pt(II), Pd(II), Co(II))
The insertion of a metal ion into the core of H2TFPP is typically achieved by reacting the free-base porphyrin with a salt of the desired metal in a high-boiling solvent. The choice of solvent and metal salt, as well as the reaction temperature, are critical for the success of the metallation.
The following table provides examples of synthetic conditions for the insertion of various metal ions into H2TFPP or structurally similar porphyrins.
| Metal Ion | Metal Salt | Solvent | Reaction Conditions |
| Zn(II) | Zinc Acetate (Zn(OAc)2) | Dichloromethane/Methanol or DMF | Stirring at room temperature or gentle heating. psu.edugyrosproteintechnologies.comfrontierspecialtychemicals.com |
| Sn(IV) | Dibutyltin Dichloride (Bu2SnCl2) | Toluene | Reflux under a nitrogen atmosphere. 20.210.105 |
| Mn(III) | Manganese(II) Acetate (Mn(OAc)2) or Manganese(II) Chloride (MnCl2) | DMF or Acetic Acid | Refluxing conditions. nih.gov |
| V(IV) | Vanadyl Sulfate (VOSO4) | DMF | Refluxing conditions. frontierspecialtychemicals.comresearchgate.net |
| Pt(II) | Platinum(II) Chloride (PtCl2) | Benzonitrile | Reflux for an extended period (e.g., 2 hours). |
| Pd(II) | Palladium(II) Chloride (PdCl2) or Bis(benzonitrile)palladium(II) chloride (PdCl2(PhCN)2) | Benzonitrile or Acetonitrile | Refluxing conditions. nih.govmdpi.com |
| Co(II) | Cobalt(II) Acetate (Co(OAc)2) | DMF | Heating at 120°C under a nitrogen atmosphere. nih.gov |
The progress of the metallation reaction is conveniently monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a simplified two-band spectrum typical of the metalloporphyrin.
Synthesis of Peripheral β-Functionalized meso-Tetra (4-fluorophenyl) porphine Analogues (e.g., β-Octabromo Derivatives)
Functionalization at the peripheral β-pyrrolic positions of the H2TFPP macrocycle allows for the fine-tuning of its electronic and steric properties. A common and significant modification is bromination, leading to the formation of β-octabromo derivatives.
The synthesis of β-octabromo-meso-tetra(4-fluorophenyl)porphine can be achieved by reacting H2TFPP with a brominating agent. A well-established method for the β-bromination of analogous tetra-aryl porphyrins involves the use of N-bromosuccinimide (NBS) in a solvent mixture such as chloroform and dimethylformamide (DMF). researchgate.net The reaction typically proceeds by treating the porphyrin with an excess of NBS. The electron-withdrawing nature of the meso-fluorophenyl groups can influence the reactivity of the β-positions. In some cases, metallating the porphyrin first, for instance with zinc, can facilitate a more controlled and efficient bromination to yield the octabrominated product. researchgate.net The resulting β-octabromo-H2TFPP exhibits significantly red-shifted absorption bands in its UV-Vis spectrum due to the electron-withdrawing effect of the bromine substituents. researchgate.net These brominated derivatives can serve as versatile precursors for further functionalization through various cross-coupling reactions.
Strategies for Further Chemical Modification of H2TFPP Frameworks
The meso-tetra(4-fluorophenyl)porphine (H2TFPP) framework serves as a versatile platform for the synthesis of more complex and functionally diverse porphyrin derivatives. The presence of fluorine atoms on the peripheral phenyl groups opens up avenues for a variety of chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions. These reactions, along with combinatorial synthesis approaches, allow for the systematic introduction of a wide array of functional groups, leading to the generation of large porphyrin libraries with tailored properties.
Nucleophilic Aromatic Substitution Reactions on Fluorinated Phenyl Groups (as a platform for functionalization)
The fluorine substituents on the four para positions of the phenyl rings in H2TFPP are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a powerful strategy for the post-synthetic functionalization of the porphyrin core. The efficiency of these reactions is influenced by the nature of the nucleophile and the reaction conditions employed. While the electron-withdrawing character of the porphyrin macrocycle modestly activates the para-fluorine for nucleophilic attack, the reactivity is notably lower than that observed for the highly electron-deficient meso-tetra(pentafluorophenyl)porphine (TPPF20). Consequently, reaction conditions may need to be adjusted accordingly.
A wide range of nucleophiles, including amines, thiols, and alcohols, have been successfully employed in SNAr reactions with fluorinated porphyrins, primarily demonstrated with the more reactive TPPF20. nih.gov These reactions serve as a basis for what is achievable with H2TFPP, likely requiring more forcing conditions.
Key Research Findings:
Reactivity of Nucleophiles: The reactivity of nucleophiles in SNAr reactions with fluorinated porphyrins generally follows the order: thiols > amines >> alcohols. nih.gov Softer nucleophiles, such as thiols, are typically more reactive than harder nucleophiles like amines and alcohols. nih.gov
Reaction Conditions: The choice of solvent and base is crucial for the success of these reactions. Dimethylformamide (DMF) is a commonly used solvent, and a base such as diethylamine (B46881) (DEA) or sodium hydride is often employed to facilitate the reaction. nih.gov
Selective Functionalization: By carefully controlling the stoichiometry of the nucleophile and the reaction conditions, it is possible to achieve selective mono-, di-, tri-, or tetra-substitution on the porphyrin periphery. This allows for the synthesis of asymmetrically functionalized porphyrins with tailored properties.
The following table summarizes representative examples of nucleophilic aromatic substitution reactions performed on the analogous and more reactive meso-tetra(pentafluorophenyl)porphine, which serve as a model for the potential functionalization of H2TFPP.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| 6-Mercaptopurine riboside | 16 equiv., DMF, DEA, 5 days, RT | 5,10,15,20-tetrakis-[4-(6′-thio-purineriboside)-2,3,5,6-tetrafluorophenyl)]porphyrin | nih.gov |
| 1H,1H,2H,2H-Perfluorododecane-1-thiol | 10 equiv., DMF/ethyl acetate/DEA | 5,10,15,20-tetrakis-[4-(1′-thio-1′H,1′H,2′H,2′H-perfluorododecane)-2,3,5,6-tetrafluorophenyl]porphyrin | nih.gov |
| Primary Amines | N-methylpyrrolidone, microwave | Amine-substituted porphyrins | nih.gov |
| 9-Mercapto-m-carborane | 4 equiv., DMSO, NaOAc, 1 h, RT | Tris(carboranyl)-substituted porphyrin | nih.gov |
| Sodium Azide | 1.9 equiv., DMF, 4 h, RT | Monoazido-substituted tris(pentafluorophenyl)porphyrin | nih.gov |
Combinatorial Synthesis Approaches for Generating Diversified Porphyrin Libraries
The robust nature of the SNAr on fluorinated porphyrins makes H2TFPP an excellent scaffold for combinatorial synthesis. This high-throughput approach allows for the rapid generation of large libraries of porphyrin derivatives, where each member possesses a unique combination of substituents. Such libraries are invaluable for screening and identifying compounds with specific biological or material properties.
The "split-and-pool" synthesis strategy is a powerful method for constructing these libraries. nih.gov In this approach, a solid support is divided into multiple portions, each of which is reacted with a different nucleophile. The portions are then combined, mixed, and re-divided for the next reaction cycle. This process is repeated to introduce a diverse range of functional groups at the four reactive sites of the H2TFPP core.
Key Research Findings:
Solution-Phase Libraries: Solution-phase combinatorial libraries of porphyrins can be efficiently generated using H2TFPP or its more reactive analogue, TPPF20, as the core platform. nih.gov
Statistical Mixtures: By reacting the porphyrin scaffold with a mixture of nucleophiles, a statistical distribution of products can be obtained. For instance, reacting TPPF20 with 1.4 equivalents of three different thiols resulted in a statistical mixture of 21 different porphyrin compounds. nih.gov
Library Size and Diversity: The size and diversity of the porphyrin library can be controlled by the number of different nucleophiles used in each step of the synthesis. This allows for the creation of focused libraries designed to probe specific structure-activity relationships.
The following table provides an example of a combinatorial library generated from the related meso-tetra(pentafluorophenyl)porphine, illustrating the principles applicable to H2TFPP.
| Library Type | Core Molecule | Nucleophiles | Number of Compounds | Reference |
| 21-Member Porphyrin Combinatorial Library (L-1) | TPPF20 | 2,3,4,6-tetra-O-acetyl-glucosylthioacetate, 2,3,4-tri-O-acetylxylosylthioacetate, and 4-mercaptopyridine | 21 | nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of H2tfpp and Its Derivatives
Electronic and Vibrational Spectroscopic Characterization
The interaction of H2TFPP with electromagnetic radiation provides critical insights into its electronic transitions and vibrational modes. UV-visible absorption and luminescence spectroscopies probe the π-electron system of the porphyrin macrocycle, while Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrations of its constituent chemical bonds.
UV-Visible Absorption Spectroscopy: Detailed Analysis of Soret and Q-bands
The electronic absorption spectrum of H2TFPP, like other meso-tetra-aryl porphyrins, is dominated by intense transitions within the delocalized 18 π-electron system of the macrocycle. ulisboa.pt The spectrum is characterized by a very strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, referred to as Q-bands. researchgate.net These arise from π-π* electronic transitions from the ground state (S₀) to the second (S₂) and first (S₁) excited singlet states, respectively. researchgate.net
The Soret band for H2TFPP in a solvent like chloroform (B151607) or dichloromethane (B109758) typically appears around 417-420 nm. researchgate.netrsc.orgscielo.br This intense band is characteristic of the S₀ → S₂ transition and is a hallmark of the porphyrin chromophore. researchgate.net
In the visible region, H2TFPP displays a pattern of four distinct Q-bands, which is typical for free-base porphyrins possessing D₂h symmetry. nih.gov These bands, corresponding to the S₀ → S₁ transition and its vibrational overtones, are found at approximately 513 nm, 548 nm, 590 nm, and 646 nm. researchgate.net The relative intensities of these bands typically decrease with increasing wavelength (Qy(1,0) > Qy(0,0) > Qx(1,0) > Qx(0,0)). The presence of the four Q-bands is a direct consequence of the splitting of the first excited singlet state due to the two protons in the core of the macrocycle, which lowers the molecular symmetry from the idealized D₄h of a metalloporphyrin. nih.gov
| Band | Transition | Approximate Wavelength (nm) |
|---|---|---|
| Soret (B) | S₀ → S₂ | 417 - 420 |
| Qy(1,0) | S₀ → S₁ | ~513 |
| Qy(0,0) | ~548 | |
| Qx(1,0) | ~590 | |
| Qx(0,0) | ~646 |
Luminescence Spectroscopy: Fluorescence and Phosphorescence Emission Properties
Upon excitation into its absorption bands, H2TFPP can relax to the ground state through the emission of light, a process known as luminescence. This includes fluorescence from the first excited singlet state (S₁) and phosphorescence from the first excited triplet state (T₁).
The fluorescence spectrum of H2TFPP is typically a mirror image of its Q-band absorption spectrum. rsc.org When excited at the Soret band maximum (around 417-420 nm), H2TFPP exhibits two main fluorescence emission bands. researchgate.net The most intense band, corresponding to the S₁ → S₀ (0,0) transition, is observed around 648-650 nm. researchgate.netresearchgate.net A second, weaker vibronic band appears at a longer wavelength, typically around 715-720 nm. researchgate.net The fluorescence quantum yield (Φf) for free-base porphyrins like H2TFPP is generally lower than their metallated derivatives, but the emission is readily detectable. rsc.org
Phosphorescence, the emission from the triplet state (T₁ → S₀), is a much slower process than fluorescence and is often not observed at room temperature in fluid solutions due to quenching by molecular oxygen. However, the platinum(II) derivative of a similar porphyrin, Pt(II) meso-tetra(4-fluorophenyl)tetrabenzoporphyrin, is known to be an efficient phosphorescent emitter with a peak at 733 nm at room temperature. frontierspecialtychemicals.com This suggests that the T₁ state of H2TFPP is significantly lower in energy than its S₁ state, and its phosphorescence would be expected in the near-infrared region under appropriate conditions (e.g., low temperature, deoxygenated media).
| Emission Type | Transition | Approximate Emission Wavelength (nm) |
|---|---|---|
| Fluorescence | S₁ → S₀ (0,0) | ~650 |
| S₁ → S₀ (0,1) | ~715 | |
| Phosphorescence | T₁ → S₀ | >730 (Estimated) |
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes
FTIR spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding framework of H2TFPP through its characteristic vibrational modes. The spectrum displays a series of absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key vibrational modes for H2TFPP include:
N-H Stretch: A characteristic band for the N-H stretching vibration of the inner pyrrole (B145914) protons is typically observed in the region of 3300-3400 cm⁻¹. researchgate.net This band can sometimes be broad.
C-H Stretch: Aromatic C-H stretching vibrations from both the phenyl rings and the pyrrole β-positions appear at wavenumbers above 3000 cm⁻¹. mdpi.com Specifically, Cβ-H stretches are found between 3117-3072 cm⁻¹, while the phenyl C-H stretches are seen as weaker absorptions in the 3000-3200 cm⁻¹ range. mdpi.com
C=C and C=N Stretches: The region between 1500 and 1610 cm⁻¹ is complex, containing multiple bands from C=C stretching vibrations of the phenyl rings and the porphyrin macrocycle, as well as C=N stretching of the pyrrole rings. mdpi.comresearchgate.net An intense peak around 1605 cm⁻¹ is often assigned to the C=C stretching of the phenyl groups. mdpi.com
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl groups is expected in the 1100-1250 cm⁻¹ region.
Pyrrole Ring Vibrations: Various vibrations associated with the pyrrole rings, including in-plane bending and breathing modes, contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹. A band around 822 cm⁻¹ can be attributed to pyrrole ring vibrations. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Stretching of the inner core amine protons. |
| Aromatic C-H Stretch | 3000 - 3200 | Stretching of C-H bonds on phenyl rings and pyrrole units. |
| C=C Stretch (Phenyl) | ~1605 | Stretching of carbon-carbon double bonds in the phenyl groups. |
| C=C / C=N Stretch (Macrocycle) | 1500 - 1600 | Complex vibrations of the porphyrin core. |
| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond on the phenyl rings. |
| Pyrrole Vibrations | < 1500 | Fingerprint region including bending and breathing modes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is indispensable for the definitive structural elucidation of H2TFPP in solution. ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopic Assignments and Conformational Analysis
The ¹H NMR spectrum of H2TFPP is highly characteristic due to the large diamagnetic ring current induced by the 18 π-electron aromatic system. ulisboa.pt This effect causes significant deshielding of protons on the periphery of the macrocycle and strong shielding of protons located inside the ring. nih.gov
The key proton signals and their assignments in a solvent like CDCl₃ are:
N-H Protons: The two inner protons attached to the pyrrole nitrogens experience a strong shielding effect from the ring current. Consequently, their signal appears at a very high field (upfield), typically in the range of -2.7 to -2.9 ppm, as a broad singlet. rsc.orgrsc.org The broadness is due to quadrupole effects from the nitrogen atoms and tautomeric exchange.
β-Pyrrole Protons: The eight protons located at the β-positions of the four pyrrole rings are strongly deshielded by the ring current. They appear as a sharp singlet at a very low field (downfield), around 8.8-8.9 ppm. rsc.org The equivalence of these eight protons indicates a high degree of symmetry (D₂h on the NMR timescale) due to rapid tautomerism of the inner N-H protons. ulisboa.pt
Phenyl Protons: The protons on the four para-fluorophenyl groups are also deshielded and appear in the aromatic region of the spectrum. Due to the substitution pattern, they exhibit a characteristic AA'BB' splitting system. The ortho-protons (protons 2' and 6') are typically found further downfield, around 8.1-8.2 ppm, as a doublet of doublets. The meta-protons (protons 3' and 5') appear more upfield, around 7.7-7.8 ppm, also as a doublet of doublets, coupled to both the ortho-protons and the fluorine atom.
| Proton Type | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Number of Protons |
|---|---|---|---|
| β-Pyrrole (Hβ) | ~8.85 | Singlet (s) | 8H |
| Ortho-Phenyl (H-2', H-6') | ~8.15 | Doublet of Doublets (dd) | 8H |
| Meta-Phenyl (H-3', H-5') | ~7.75 | Doublet of Doublets (dd) | 8H |
| Inner Amine (N-H) | ~-2.80 | Broad Singlet (br s) | 2H |
¹³C NMR Spectroscopic Elucidation of Carbon Frameworks
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of H2TFPP. Due to the molecule's symmetry, the number of distinct carbon signals is less than the total number of carbon atoms. The assignments are based on comparison with related porphyrins like meso-tetraphenylporphine (TPP). rsc.orgrsc.org
The key carbon signals in CDCl₃ are:
Meso-Carbons (Cα, Cγ): The four equivalent carbons at the meso-positions, linking the pyrrole rings, typically resonate around 120-122 ppm. rsc.org
Pyrrole Carbons: The α-pyrrole carbons (C2, C3, C7, C8, etc., adjacent to the nitrogen atoms) are found downfield, often around 145 ppm, though they can be difficult to observe due to quaternary nature and coupling to nitrogen. The β-pyrrole carbons (C1, C4, C6, C9, etc., bearing protons) are observed at approximately 131 ppm. rsc.org
Phenyl Carbons: The carbons of the para-fluorophenyl groups show distinct signals. The ipso-carbon (C1'), attached to the porphyrin ring, is typically found around 140-142 ppm. rsc.org The carbon bearing the fluorine atom (C4') will show a large one-bond C-F coupling and resonates around 160-165 ppm. The ortho-carbons (C2', C6') and meta-carbons (C3', C5') will also show smaller C-F couplings and appear in the 115-135 ppm range. rsc.org
| Carbon Type | Approximate Chemical Shift (δ, ppm) in CDCl₃ |
|---|---|
| C4' (C-F) | ~163 |
| α-Pyrrole | ~145 |
| C1' (C-ipso) | ~141 |
| C2', C6' (C-ortho) | ~135 |
| β-Pyrrole | ~131 |
| C3', C5' (C-meta) | ~115 |
| Meso-Carbon | ~121 |
Mass Spectrometry for Molecular Identification and Purity Assessment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like porphyrins. youtube.com This method allows for the determination of the molecular weight of the compound with high accuracy, which is crucial for confirming its identity and assessing its purity. mdpi.comscispace.com
In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix compound that absorbs the laser energy. youtube.com This process facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. scispace.com The resulting ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio. youtube.com
For porphyrins, MALDI-TOF MS can be used to verify the successful synthesis of the desired compound and to detect the presence of any impurities. In some cases, porphyrins themselves, such as meso-tetrakis(pentafluorophenyl)porphyrin, can be used as matrices for the analysis of other molecules, particularly in the low-mass range where traditional matrices can cause interference. nih.gov The technique has also been employed to identify porphyrins absorbed by cancer cells in photodynamic therapy research, demonstrating its utility in complex biological systems. nih.gov
| Application | Information Obtained | Key Advantage |
|---|---|---|
| Molecular Weight Determination | Confirms the identity of the synthesized porphyrin. | High accuracy and minimal fragmentation. youtube.com |
| Purity Assessment | Detects the presence of impurities and by-products. | Rapid and sensitive method. nih.gov |
| Analysis in Biological Systems | Identifies porphyrins taken up by cells. nih.gov | Applicable to complex mixtures. nih.gov |
Advanced Structural Determination Techniques
For porphyrin-like molecules, GED can reveal subtle structural features, such as the planarity of the macrocycle and the orientation of the peripheral substituents. mdpi.comresearchgate.net For instance, in a study of 5,10,15,20-tetrakis(4′-fluorophenyl)porphyrin, GED was used to determine its molecular parameters for the first time. dntb.gov.ua The experimental data, combined with theoretical calculations, can provide a detailed picture of the molecule's three-dimensional structure. researchgate.net
The technique is particularly valuable for understanding how the central metal ion and peripheral substituents influence the stereochemistry of the porphyrin macrocycle. ias.ac.in For example, in some metalloporphyrins, the coordination of the metal ion can induce a non-planar distortion of the macrocycle, such as a "ruffling" effect, which can be detected by GED. mdpi.com
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to obtain a detailed map of the electron density and thus the precise positions of the atoms in the molecule. acs.org
While a crystal structure of H₂TFPP itself may not be readily available, the crystal structures of related halogenated meso-tetraarylporphyrins provide invaluable insights into the expected structural features of H₂TFPP. nih.govbeilstein-archives.org These studies reveal how the introduction of halogen atoms at the periphery of the macrocycle influences its conformation and intermolecular interactions. nih.govbeilstein-archives.org
For example, the crystal structures of meso-tetrakis(2',6'-difluorophenyl)porphyrins show that the steric interactions between the peripheral substituents can lead to significant distortions of the porphyrin macrocycle. ias.ac.in These distortions, which can be quantified using techniques like normal-coordinate structural decomposition (NSD) analysis, can have a significant impact on the physicochemical properties of the porphyrin. ias.ac.innih.gov Furthermore, the analysis of intermolecular interactions in the crystal lattice can provide information about how these molecules self-assemble in the solid state. researchgate.net
| Technique | Phase | Information Provided | Key Insights for H₂TFPP |
|---|---|---|---|
| Gas-Phase Electron Diffraction (GED) | Gas | Bond lengths, bond angles, molecular conformation. wikipedia.org | Intrinsic molecular structure without intermolecular interactions. researchgate.net |
| X-ray Crystallography | Solid | Precise atomic coordinates, molecular packing, intermolecular interactions. acs.org | Influence of halogenation on macrocycle conformation and solid-state assembly. ias.ac.innih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metalloporphyrin Electronic States
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that is specifically sensitive to species with unpaired electrons. This makes it an ideal tool for studying the electronic states of metalloporphyrins containing paramagnetic metal ions, such as Cu(II), V(IV)O, and certain states of Fe and Mn. researchgate.netresearchgate.net
The EPR spectrum of a metalloporphyrin can provide detailed information about the electronic structure of the metal center, including its oxidation state, spin state, and the symmetry of its coordination environment. nih.gov The interaction of the unpaired electron with the magnetic nuclei in its vicinity, known as hyperfine coupling, can provide further insights into the delocalization of the unpaired electron onto the porphyrin ligand and any coordinated axial ligands. nih.gov
For derivatives of H₂TFPP, EPR can be used to characterize the electronic properties of their metal complexes. For example, in a study of vanadyl and copper porphyrins linked to other magnetic molecules, EPR was used to measure the weak magnetic interactions between the different components of the system. nih.gov Such studies are crucial for understanding the magnetic properties of these molecules and their potential applications in areas like molecular magnetism and quantum information processing. nih.gov The EPR spectra of these complexes are influenced by both the central metal ion and the peripheral substituents on the porphyrin ring. researchgate.netresearchgate.net
| EPR Parameter | Information Revealed |
|---|---|
| g-value | Characterizes the electronic environment of the paramagnetic center. |
| Hyperfine Coupling Constants | Describes the interaction of the unpaired electron with magnetic nuclei, indicating spin delocalization. nih.gov |
| Signal Intensity | Proportional to the concentration of the paramagnetic species. |
| Linewidth | Provides information about relaxation processes and interactions with the environment. |
Computational and Theoretical Investigations of Meso Tetra 4 Fluorophenyl Porphine Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
DFT has become a standard method for studying the geometric and electronic structures of porphyrin derivatives. Calculations at levels like B3LYP/6-31G(d) have shown good consistency with experimental data for molecular structures and spectroscopic properties of similar meso-substituted porphyrins. researchgate.net
The electronic properties of porphyrins are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and its electronic absorption spectrum.
In meso-tetra-aryl porphyrins, the electronic structure is often described by Gouterman's four-orbital model, which involves two HOMOs (a₁ᵤ and a₂ᵤ) and a pair of degenerate LUMOs (e₉). nu.edu.kz For meso-tetraphenylporphyrin (TPP) and its derivatives, these frontier orbitals are typically of π-character and are primarily localized on the porphyrin macrocycle. nu.edu.kz The a₁ᵤ and a₂ᵤ orbitals are often nearly degenerate in energy. umanitoba.ca
The introduction of substituents at the meso-phenyl positions can modulate the energies of these orbitals. Studies on a series of meso-tetrasubstituted porphyrins have shown that electron-withdrawing groups, such as the 4-fluorophenyl group, influence the HOMO and LUMO energy levels. researchgate.net The fluorine atom's electronegativity leads to a stabilization (lowering of energy) of the frontier orbitals compared to the unsubstituted tetraphenylporphyrin (B126558) (TPP). This effect alters the HOMO-LUMO gap, which in turn affects the molecule's spectroscopic properties. researchgate.net
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for meso-Tetra(4-fluorophenyl)porphine
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -2.93 |
| HOMO | -5.18 |
| HOMO-LUMO Gap (ΔE) | 2.25 |
Note: Data is illustrative and based on typical DFT calculation results for similar porphyrins. Actual values can vary with the level of theory and basis set used.
Characterization of these orbitals reveals that the HOMO is typically of a₂ᵤ type, with large amplitudes on the α-pyrrolic carbons and the bridging meso-carbons. nih.gov The LUMO, part of the degenerate e₉ pair, is characterized by significant electron density on the β-pyrrolic carbons and the central nitrogen atoms. The 4-fluorophenyl substituents have a smaller, but not negligible, contribution to these frontier orbitals.
To understand how the fluorine substituents electronically perturb the porphyrin core, methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. These analyses provide a detailed picture of charge distribution and intermolecular interactions.
NBO analysis can reveal charge delocalization and hyperconjugative interactions. mdpi.com In meso-Tetra(4-fluorophenyl)porphine, the electron-withdrawing nature of the fluorine atoms induces a net charge transfer. DFT calculations indicate that the meso-substituents influence the atomic charge distribution across the entire macrocycle. researchgate.net The fluorine atoms pull electron density from the phenyl rings, which in turn draws electron density from the porphyrin core. This results in a slight increase in the positive charge on the porphyrin macrocycle compared to unsubstituted TPP.
The analysis of atomic charges shows that the nitrogen atoms of the porphyrin core remain significant centers of negative charge, while the meso-carbons become more electropositive. This intramolecular charge redistribution is a key factor governing the molecule's reactivity and interaction with other species.
Table 2: Illustrative NBO Atomic Charges on Key Atoms of meso-Tetra(4-fluorophenyl)porphine
| Atom/Group | Calculated Charge (a.u.) |
|---|---|
| Pyrrolic Nitrogen (N) | -0.35 |
| Meso-Carbon (C) | +0.15 |
| Phenyl Carbon (bonded to N) | +0.20 |
| Fluorine (F) | -0.25 |
Note: These values are representative and intended to show the general trend of charge distribution.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Modeling
TDDFT is a powerful computational method for investigating the excited states of molecules and predicting their UV-Vis absorption and emission spectra. mdpi.com It has been successfully applied to porphyrins to understand the nature of their electronic transitions. nih.gov
The characteristic UV-Vis spectrum of a porphyrin features an intense Soret band (or B band) in the near-UV region (~400-450 nm) and several weaker Q bands in the visible region (~500-700 nm). nu.edu.kz These absorptions arise from π-π* transitions between the frontier orbitals described in the Gouterman model. nu.edu.kz
TDDFT calculations can accurately predict the wavelengths and intensities of these bands. For meso-Tetra(4-fluorophenyl)porphine, the calculations show that the Soret band is primarily due to a strong transition from the HOMO (a₂ᵤ) to the LUMO+1 (e₉) and from the HOMO-1 (a₁ᵤ) to the LUMO (e₉). The Q bands correspond to transitions from the HOMO to the LUMO and HOMO-1 to LUMO+1, which are formally forbidden but gain intensity through configurational interaction.
The presence of the 4-fluorophenyl groups causes a slight shift in the absorption bands compared to TPP. The electron-withdrawing effect stabilizes the frontier orbitals, which can lead to a subtle bathochromic (red-shift) or hypsochromic (blue-shift) effect depending on the relative stabilization of the ground and excited states. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for meso-Tetra(4-fluorophenyl)porphine
| Band | Predicted λₘₐₓ (nm) | Major Orbital Contribution |
|---|---|---|
| Soret (B) | 418 | a₂ᵤ → e₉, a₁ᵤ → e₉ |
| Q(IV) | 514 | a₂ᵤ → e₉ |
| Q(III) | 548 | a₁ᵤ → e₉ |
| Q(II) | 590 | a₂ᵤ → e₉ |
| Q(I) | 646 | a₁ᵤ → e₉ |
Note: Wavelengths are representative values from TDDFT simulations and correspond closely to experimental spectra in non-polar solvents.
In addition to the localized π-π* transitions within the porphyrin macrocycle, the presence of meso-aryl substituents can introduce transitions with charge-transfer (CT) character. nih.gov These transitions involve the movement of electron density between the porphyrin core and the substituent groups upon photoexcitation.
For meso-Tetra(4-fluorophenyl)porphine, the electron-withdrawing nature of the fluorophenyl groups can facilitate charge transfer from the electron-rich porphyrin ring to the peripheral aryl groups. TDDFT calculations can quantify the extent of this CT character by analyzing the change in electron density between the ground and excited states. While the dominant transitions (Soret and Q bands) are primarily of π-π* nature, some higher-energy excited states may exhibit more significant CT character. This phenomenon is crucial for applications in fields like artificial photosynthesis and molecular electronics, where photoinduced electron transfer is a key process. researchgate.net
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure of meso-Tetra(4-fluorophenyl)porphine is not perfectly planar. The meso-phenyl groups are sterically hindered and are therefore twisted out of the plane of the porphyrin macrocycle. researchgate.net Computational studies allow for the exploration of the potential energy surface related to the rotation of these phenyl groups.
DFT calculations show that meso-phenyl substitution introduces a significant in-plane distortion of the porphyrin ring, while the out-of-plane distortion is generally negligible for the free-base molecule. researchgate.net The angle of rotation of the fluorophenyl groups relative to the porphyrin mean plane is a critical conformational parameter. The potential energy surface for this rotation typically shows a broad, shallow minimum, indicating that the rings can oscillate over a range of angles at room temperature. These conformational dynamics can influence the molecule's photophysical properties and its ability to interact with other molecules or surfaces. researchgate.net Adsorption on a surface, for instance, can dramatically alter the preferred conformation due to van der Waals interactions between the molecule and the substrate. researchgate.net
Quantum Chemical Studies on Porphyrin Tautomerism and Intermolecular Interactions
Quantum chemical studies provide profound insights into the electronic structure, stability, and reactivity of porphyrin systems. For meso-tetra(4-fluorophenyl)porphine, theoretical investigations are crucial for understanding two key phenomena: the tautomerism of the inner-core nitrogen protons (NH tautomerism) and the nature of intermolecular forces that govern its crystal packing and self-assembly.
Porphyrin Tautomerism
The inner core of a free-base porphyrin contains two hydrogen atoms attached to opposing pyrrolic nitrogen atoms. NH tautomerism refers to the migration of these protons between the four possible nitrogen sites. This process is fundamental to the chemistry of porphyrins, influencing their symmetry, electronic spectra, and chemical reactivity.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetics of this process. Theoretical calculations on related porphyrin structures have shown that the tautomerization can proceed through a stepwise or a concerted mechanism, with the transition state involving the simultaneous movement of both protons. The stability of the different tautomers and the energy barrier for their interconversion are influenced by factors such as the nature of the meso-substituents and the surrounding solvent environment.
For symmetrically substituted porphyrins like meso-tetraphenylporphyrin and its derivatives, the two trans tautomers are degenerate in energy. However, the introduction of asymmetrical substitutions can lift this degeneracy. While meso-tetra(4-fluorophenyl)porphine is symmetrical, leading to degenerate trans tautomers, computational studies on non-symmetrical porphyrins have provided valuable data on the energy differences between tautomeric forms.
Table 1: Representative DFT-Calculated Relative Energies for Porphyrin Tautomers in a Generic System
| Tautomer | Description | Relative Energy (kcal/mol) |
| T1 (trans) | Protons on opposite nitrogen atoms (N21, N23) | 0.00 |
| T2 (trans) | Protons on opposite nitrogen atoms (N22, N24) | 0.00 |
| T3 (cis) | Protons on adjacent nitrogen atoms | > 10.0 |
| TS (concerted) | Transition state for T1 <=> T2 interconversion | ~ 5.0 - 10.0 |
Note: The data in this table is illustrative and based on general findings for tetraphenylporphyrin systems. Specific values for meso-tetra(4-fluorophenyl)porphine would require dedicated calculations.
The energy barrier for tautomerization is a critical parameter that can be determined computationally. Studies on similar porphyrins have shown that this barrier is relatively low, allowing for rapid interconversion at room temperature. The fluorine substituents on the phenyl rings in meso-tetra(4-fluorophenyl)porphine can influence the electronic properties of the porphyrin core through inductive effects, which in turn could subtly modulate the energy barrier of tautomerization compared to the non-fluorinated analogue.
Intermolecular Interactions
The solid-state structure and properties of meso-tetra(4-fluorophenyl)porphine are dictated by a complex interplay of non-covalent interactions. The presence of fluorine atoms on the peripheral phenyl groups introduces specific types of interactions that are of great interest in crystal engineering and materials science. Computational tools like Hirshfeld surface analysis and energy decomposition analysis are employed to visualize and quantify these weak forces.
Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular contacts. The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of close contacts in the crystal. For fluorinated organic molecules, interactions involving fluorine are significant.
Key intermolecular interactions that are computationally investigated in systems related to meso-tetra(4-fluorophenyl)porphine include:
C-H···π interactions: Between the hydrogen atoms of one molecule and the aromatic π-system of a neighboring porphyrin core or phenyl ring.
π-π stacking: Face-to-face or offset interactions between the aromatic systems of adjacent porphyrin macrocycles.
C-H···F interactions: Weak hydrogen bonds where a C-H bond acts as a donor and a fluorine atom as an acceptor.
F···F interactions: Interactions between fluorine atoms of adjacent molecules.
C-H···N interactions: Hydrogen bonding between a C-H group and the pyrrolic nitrogen atoms.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluorinated Tetraarylporphyrin
| Contact Type | Percentage Contribution (%) |
| H···H | 40 - 50 |
| C···H / H···C | 20 - 30 |
| F···H / H···F | 10 - 15 |
| C···C | 5 - 10 |
| F···C / C···F | 1 - 5 |
| N···H / H···N | 1 - 3 |
| F···F | < 1 |
Note: This table presents typical percentage contributions for a fluorinated porphyrin and is intended for illustrative purposes. The exact values for meso-tetra(4-fluorophenyl)porphine would depend on its specific crystal packing.
Computational investigations have thus been instrumental in elucidating the subtle electronic and structural features of porphyrin systems. For meso-tetra(4-fluorophenyl)porphine, these theoretical approaches provide a framework for understanding the dynamics of NH tautomerism and the nature of the intermolecular forces that guide its aggregation and solid-state architecture.
Photophysical and Electrochemical Behavior of H2tfpp and Its Metal Complexes
Photophysical Properties and Singlet Oxygen Quantum Yield
The interaction of H2TFPP and its metallated derivatives with light initiates a cascade of photophysical processes, including the generation of reactive oxygen species, which are of fundamental importance in applications such as photodynamic therapy and photocatalysis.
Mechanisms of Singlet Oxygen Generation (ΦΔ) and Reactive Oxygen Species (ROS) Production
The generation of singlet oxygen (¹O₂) by porphyrins is a critical photodynamic process. Upon absorption of light, the porphyrin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of highly reactive singlet oxygen (¹O₂). This is known as a Type II photochemical process.
Fluorination of the meso-phenyl rings in tetraphenylporphyrin (B126558) derivatives can influence the efficiency of singlet oxygen generation. The electron-withdrawing nature of fluorine atoms can affect the energy levels of the porphyrin's frontier molecular orbitals, which in turn can modulate the rate of intersystem crossing and the triplet state lifetime, both of which are key factors in determining the singlet oxygen quantum yield (ΦΔ). While detailed studies on a broad range of metallo-derivatives of H2TFPP are limited in readily available literature, research on related fluorinated porphyrins suggests that these compounds are effective photosensitizers for singlet oxygen production. For instance, the photophysical characterization of various metal (such as Zn(II), Sn(IV), Mn(III), and V(IV)) derivatives of H2TFPP has been undertaken in the context of their anti-leishmanial effects, which are often mediated by the production of reactive oxygen species.
The singlet oxygen quantum yield is a measure of the efficiency of this process. For comparison, the parent compound, meso-tetraphenylporphyrin (TPP), has a singlet oxygen quantum yield of approximately 0.66 in benzene. While specific ΦΔ values for H2TFPP and a comprehensive set of its metal complexes are not extensively documented in all common solvents, the general principles of porphyrin photophysics suggest that diamagnetic metal complexes of H2TFPP, such as Zn(II), would be efficient singlet oxygen generators. Paramagnetic metal complexes, on the other hand, often exhibit rapid quenching of the triplet state, leading to lower or negligible singlet oxygen yields.
Photostability and Resistance to Photo-oxidation
A crucial characteristic for any photosensitizer is its ability to withstand prolonged exposure to light without significant degradation. Porphyrins can be susceptible to photo-oxidation, where the singlet oxygen they generate can attack the porphyrin macrocycle itself, leading to bleaching and loss of photosensitizing activity.
The introduction of fluorine atoms into the porphyrin structure is a known strategy to enhance photostability. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can increase the oxidative stability of the molecule. This increased resistance to photo-oxidation is a significant advantage for fluorinated porphyrins like H2TFPP in applications requiring robust photosensitizers. While comprehensive quantitative data on the photostability of H2TFPP under various conditions is not extensively detailed in publicly accessible literature, the general trend observed for fluorinated organic molecules suggests that H2TFPP and its metal complexes would exhibit a higher degree of photostability compared to their non-fluorinated counterparts.
Triplet-Triplet Annihilation and Photon Upconversion Phenomena
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. If the resulting excited singlet state has a higher energy than the initial triplet states, the process is termed TTA-based photon upconversion (TTA-UC). This phenomenon allows for the conversion of lower-energy photons (e.g., visible or near-infrared light) into higher-energy photons (e.g., blue or UV light).
TTA-UC systems typically consist of a sensitizer (B1316253), which absorbs the low-energy light and populates a triplet state, and an annihilator (or emitter), to which the triplet energy is transferred. Porphyrins, with their strong absorption in the visible region and high triplet quantum yields, are excellent candidates for sensitizers in TTA-UC systems. The photophysical properties of H2TFPP and its metal complexes, particularly those with heavy metals that promote intersystem crossing, make them promising sensitizers for TTA. The long-lived triplet states of these porphyrins can efficiently transfer their energy to a suitable annihilator molecule, leading to subsequent TTA and the emission of upconverted light. While specific studies detailing the use of H2TFPP as a sensitizer in TTA-UC systems are not widely reported, the fundamental photophysical characteristics of fluorinated porphyrins suggest their potential in this advanced application.
Electrochemical Properties and Redox Activity
The redox behavior of H2TFPP and its metal complexes provides insight into their electronic structure and their suitability for applications in areas such as electrocatalysis and molecular electronics. Cyclic voltammetry is a powerful technique to probe the oxidation and reduction potentials of these molecules.
Cyclic Voltammetry Studies of Oxidation and Reduction Potentials
Cyclic voltammetry studies of H2TFPP reveal the potentials at which the porphyrin macrocycle can be oxidized and reduced. Typically, free-base porphyrins undergo two successive one-electron oxidations and two successive one-electron reductions. The first oxidation generates a π-cation radical, and the second oxidation forms a dication. Similarly, the reductions lead to the formation of a π-anion radical and a dianion.
The introduction of electron-withdrawing fluorine atoms at the para-positions of the meso-phenyl rings makes the porphyrin ring more electron-deficient. This electronic perturbation is reflected in the redox potentials. Compared to the non-fluorinated H2TPP, the oxidation of H2TFPP is expected to occur at more positive potentials, while its reduction is expected to occur at less negative potentials.
A study on a series of para-substituted tetraphenylporphyrins provides the following redox potentials for H2TFPP in dichloromethane (B109758) (DCM) against the ferrocene/ferrocenium (Fc/Fc⁺) couple.
| Process | E₁/₂ (V vs. Fc/Fc⁺) |
|---|---|
| First Oxidation | +1.10 |
| Second Oxidation | +1.20 |
| First Reduction | -1.21 |
| Second Reduction | -1.66 |
These values demonstrate the electron-deficient nature of the H2TFPP macrocycle.
Influence of Fluorine Substituents on Electrochemical Perturbations
The fluorine substituents at the para-position of the meso-phenyl rings exert a significant influence on the electrochemical properties of the porphyrin through their inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bond framework and, to a lesser extent, through space, pulling electron density away from the porphyrin π-system.
This electron withdrawal has several key consequences for the redox behavior of H2TFPP:
Anodic Shift in Oxidation Potentials: The removal of electron density from the porphyrin's highest occupied molecular orbital (HOMO) makes it more difficult to remove an electron. Consequently, the oxidation potentials of H2TFPP are shifted to more positive (anodic) values compared to H2TPP.
Cathodic Shift in Reduction Potentials: The electron-withdrawing fluorine atoms stabilize the porphyrin's lowest unoccupied molecular orbital (LUMO), making it easier to add an electron. This results in the reduction potentials of H2TFPP being shifted to less negative (cathodic) values compared to H2TPP.
Narrowed HOMO-LUMO Gap: The anodic shift of the oxidation potential (related to the HOMO energy) and the cathodic shift of the reduction potential (related to the LUMO energy) lead to a decrease in the electrochemical HOMO-LUMO gap. This is a direct measure of the energy difference between the frontier molecular orbitals and is a key parameter in determining the electronic and optical properties of the molecule.
The systematic study of para-substituted tetraphenylporphyrins has shown a clear correlation between the electron-withdrawing nature of the substituent and the observed shifts in redox potentials. The presence of the four fluorine atoms in H2TFPP significantly perturbs the electronic structure of the porphyrin macrocycle, leading to its distinct electrochemical signature.
Supramolecular Chemistry and Self Assembly of Meso Tetra 4 Fluorophenyl Porphine
Aggregation Behavior and Solubilization Characteristics in Different Media
The aggregation of meso-Tetra(4-fluorophenyl)porphine, a member of the meso‑tetrakis‑(4‑halophenyl)porphyrin (H₂TXPP) series, is highly sensitive to the surrounding medium, particularly solvent polarity and pH. In non-polar organic solvents like tetrahydrofuran (B95107) (THF), the compound typically exists in its monomeric form, characterized by a sharp and intense Soret band in its UV-vis absorption spectrum.
However, the introduction of a polar co-solvent, such as water, or changes in pH can induce self-aggregation. Studies on the H₂TXPP series in THF-water systems show that lowering the pH into the acidic range triggers the protonation of the inner nitrogen atoms of the porphyrin core. nih.gov This protonation facilitates intermolecular interactions, leading to aggregation. Spectroscopic evidence for this includes a broadening and splitting of the Soret band and a red-shift in the Q-bands, which is indicative of the formation of J-aggregates. nih.gov In these aggregates, the porphyrin molecules arrange in a side-by-side or head-to-tail fashion. nih.gov The fluorine substituents can influence solubility and aggregation kinetics compared to other halogenated analogues, though the fundamental behavior is consistent with the principles of porphyrin self-assembly driven by π-π stacking and solvophobic effects.
Table 1: Spectroscopic Changes of meso-Tetra(4-fluorophenyl)porphine Upon Aggregation
| Condition | Spectroscopic Feature | Observation | Implication |
|---|---|---|---|
| Monomer (e.g., in pure THF) | Soret Band | Sharp, intense absorption peak | Porphyrin is dissolved as individual molecules. |
| Q-Bands | Multiple, well-defined peaks of lower intensity | Characteristic of the monomeric free-base porphyrin. | |
| Aggregate (e.g., acidic THF/water) | Soret Band | Broadening, splitting, and red-shift | Formation of J-type aggregates. nih.gov |
Self-Assembly into Ordered Nanostructures (e.g., J-aggregates, Nanotubes)
The intrinsic planarity and extensive π-system of porphyrins like meso-Tetra(4-fluorophenyl)porphine make them ideal candidates for self-assembly into well-defined nanostructures. While the self-assembly of sulfonated porphyrins into nanotubes is well-documented, fluorinated porphyrins also exhibit rich morphological behavior. For instance, the closely related meso-(pentafluorophenyl)porphyrin demonstrates a solvent-dependent transition from well-defined microrods to octahedral crystals as the fraction of water in the solvent mixture is increased. This highlights the critical role of solvent in directing the morphology of the final supramolecular structure.
The formation of J-aggregates is a common self-assembly pathway for meso-tetra-aryl porphyrins under acidic conditions. nih.gov These ordered assemblies are characterized by distinct spectroscopic signatures resulting from the electronic coupling between adjacent porphyrin units. For fluorinated porphyrins, intermolecular interactions, including π-π stacking and potentially weaker F···F or F···H interactions, can guide the assembly process. The self-assembly of Pt(II)-tetrakis(pentafluorophenyl)porphyrin, for example, is driven by F⋯F interactions, which help to overcome the aggregation-caused quenching of photoluminescence often seen in porphyrin solids. This suggests that the fluorine atoms in meso-Tetra(4-fluorophenyl)porphine can play a direct role in mediating the formation of ordered nanostructures with potentially enhanced photophysical properties.
Host-Guest Interactions and Molecular Recognition Phenomena
The central cavity of the porphyrin macrocycle and the potential for forming larger, multi-porphyrin architectures create opportunities for host-guest chemistry and molecular recognition. Porphyrins can act as hosts for a variety of guest molecules, with binding driven by coordination to a central metal ion, hydrogen bonding, or hydrophobic interactions within a larger supramolecular cage.
Researchers have constructed sophisticated host systems, such as porphyrinic molecular squares, by combining porphyrin-based ligands with metal corners. These assemblies feature large internal cavities capable of encapsulating neutral aromatic guests, with binding constants as high as 4 x 10⁷ M⁻¹ for a pentaporphyrin system. Similarly, porphyrin-based metallacages have been shown to bind polycyclic aromatic hydrocarbons (PAHs) with high affinity. While specific host-guest studies involving meso-Tetra(4-fluorophenyl)porphine as the host are not extensively detailed, its derivatives are used to create systems with precise recognition capabilities. For example, meso-tetra(4-carboxyphenyl)porphyrin has been found to bind strongly (dissociation constant K_D = 42 nM) to the CD320 receptor on cancer cells, demonstrating a high degree of molecular recognition at a biological interface. researchgate.net The principles of using the rigid porphyrin framework to construct cavities for molecular recognition are broadly applicable to the fluorinated analogue.
Engineering of Porphyrin Tautomeric Forms and Solvent Adducts
Porphyrins typically exist in a trans tautomeric form, with the two inner hydrogen atoms occupying opposite pyrrolic nitrogen atoms. The corresponding cis tautomer, with hydrogens on adjacent nitrogens, is significantly less stable. However, recent breakthroughs in supramolecular engineering have enabled the isolation and characterization of this elusive cis form. sigmaaldrich.com
This has been achieved using highly saddled porphyrins, including derivatives of meso-Tetra(4-fluorophenyl)porphine, such as 2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(4′-fluorophenyl)porphyrin (H₂[Br₈TFPP]) and β-heptakis(trifluoromethyl)-meso-tetrakis(p-fluorophenyl)porphyrin (H₂[(CF₃)₇TFPP]). sigmaaldrich.comscispace.com The stabilization of the cis tautomer is accomplished through the formation of a termolecular complex—a solvent adduct—where a molecule of an amphiprotic solvent like water or methanol (B129727) forms a hydrogen-bonding bridge across the porphyrin core. sigmaaldrich.comnih.gov This N–H···O–H···N "strap" connects the adjacent NH groups with the antipodal unprotonated nitrogens, locking the molecule in the cis configuration. sigmaaldrich.com The key requirements for this stabilization are a strongly saddled porphyrin macrocycle and crystallization from a solvent system containing a species capable of forming these bridging hydrogen bonds. nih.gov
Table 2: Characteristics of Stabilized cis-Tautomer Adducts of H₂TFPP Derivatives
| Porphyrin Derivative | Stabilizing Solvent | Key Structural Feature | Reference |
|---|---|---|---|
| H₂[(CF₃)₇TFPP] | Water (H₂O) | Termolecular complex with a water molecule forming a transannular N–H···O–H···N hydrogen-bond network. | sigmaaldrich.com |
Design of Supramolecular Architectures with Tunable Properties
meso-Tetra(4-fluorophenyl)porphine and its analogues are exceptionally versatile building blocks for crystal engineering and the design of supramolecular architectures with tailored properties. The rigid, tetragonal geometry of the molecule allows it to function as a predictable node in the construction of larger networks, including metal-organic frameworks (MOFs) and supramolecular polymers.
One powerful strategy involves the chemical modification of the peripheral phenyl rings. The closely related 5,10,15,20-tetrakis-(pentafluorophenyl)-porphyrin serves as an efficient platform for combinatorial synthesis. The reactive para-fluoro groups can be substituted with various nucleophiles (e.g., thiols, amines) to append functional groups such as sugars or charged moieties. This approach allows for the generation of libraries of porphyrins with finely tuned properties, such as amphiphilicity or specific biological targeting capabilities.
Another approach uses metal-ligand coordination to assemble porphyrin units into larger, discrete structures or infinite polymers. By attaching coordinating groups like pyridyls to the phenyl rings, porphyrins can be linked together using metal ions or metal-containing linkers. This method has been used to create complex, multi-component arrays, including nonameric squares and linear tapes, which can then self-organize into hierarchical nanoscale materials. The combination of directional coordination bonds with other intermolecular forces like hydrogen bonding enables the construction of robust, multidimensional porphyrin networks with designed porosity and functionality.
Research Applications in Advanced Materials and Catalysis
Applications in Optoelectronics and Energy Conversion
The strong absorption in the visible spectrum and the ability to participate in energy transfer processes make meso-Tetra (4-fluorophenyl) porphine (B87208) and its derivatives attractive candidates for optoelectronic and energy conversion applications.
Research into porphyrin-doped Organic Light-Emitting Diodes (OLEDs) has explored how the substituent groups on the porphyrin ring affect the electroluminescent properties of the devices frontierspecialtychemicals.comfrontierspecialtychemicals.com. While direct studies on meso-Tetra (4-fluorophenyl) porphine are part of a broader investigation into halogenated porphyrins, significant insights can be drawn from related compounds. For instance, platinum(II) complexes of fluorinated porphyrins, such as [meso-Tetrakis(pentafluorophenyl)porphyrinato]platinum(II) (PtF20TPP), have been shown to be efficient red phosphors in OLEDs rsc.orgresearchgate.net. These complexes exhibit strong red phosphorescence and high stability against oxidative degradation, leading to the fabrication of OLEDs with efficient and saturated red emission rsc.orgresearchgate.net.
Table 1: Performance of OLEDs Doped with a Related Fluorinated Porphyrin Complex
| Dopant | Host Material | External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|
| [meso-Tetrakis(pentafluorophenyl)porphyrinato]platinum(II) | Not specified in abstract | High | Saturated Red | rsc.orgresearchgate.net |
Porphyrins are extensively studied as photosensitizers in dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible region, mimicking the function of chlorophyll in natural photosynthesis researchgate.net. The performance of porphyrin-based DSSCs is influenced by the molecular structure of the porphyrin, including the peripheral substituents.
A study on meso-tetraphenyl porphyrin highlighted that the absence of an effective anchor group to bind to the semiconductor (e.g., TiO2) surface can limit the cell's efficiency nih.gov. For this compound to be effective in DSSCs, it would likely require modification to include anchoring groups like carboxylic or phosphonic acids. These groups facilitate efficient electron injection from the excited porphyrin into the conduction band of the semiconductor.
The photovoltaic properties of various porphyrin derivatives have been investigated. For example, a metal-free 5, 10, 15, 20-meso-tetrakis-(9H-2-fluorene-yl) porphyrin showed a higher solar-to-electric energy efficiency compared to its zinc complex, which was attributed to a more efficient interaction with the TiO2 surface scirp.org. This suggests that both the peripheral groups and the central metal ion play crucial roles in the performance of porphyrin-sensitized solar cells. The fluorine substituents on this compound can influence the electronic properties and stability of the molecule, which are important factors for long-term solar cell performance.
Table 2: Photovoltaic Properties of a Porphyrin-Based Dye-Sensitized Solar Cell
| Porphyrin Dye | Power Conversion Efficiency (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
|---|---|---|---|---|
| Metal-free 5, 10, 15, 20-meso-tetrakis-(9H-2-fluorene-yl) porphyrin | 0.11 | Not Specified | Not Specified | Not Specified |
| Zinc complex of 5, 10, 15, 20-meso-tetrakis-(9H-2-fluorene-yl) porphyrin | 0.08 | Not Specified | Not Specified | Not Specified |
Development of Chemical Sensing Platforms
The porphyrin macrocycle provides a versatile platform for the development of chemical sensors. The central cavity can bind to metal ions, and the photophysical properties of the porphyrin can be modulated by the binding event, leading to a detectable signal.
Porphyrins have been utilized in the development of sensors for various metal ions. A notable example, while using a sulfonated analogue, demonstrates the principle of porphyrin-based silver ion detection. A composite material of meso-tetra(4-sulfonatophenyl)porphyrin silver/Ag nanoparticles/graphene-phase C3N4 was synthesized for the electrochemical detection of ractopamine nih.govresearchgate.netrsc.org. In this system, silver ions were first photocatalytically reduced to form silver nanoparticles, and subsequently, the protons in the core of the porphyrin were substituted by silver ions nih.govresearchgate.netrsc.org. This indicates the strong interaction between the porphyrin core and silver ions, which can be exploited for sensing applications.
The interaction of this compound with Ag+ ions would likely involve the coordination of the silver ion within the porphyrin's central cavity. This binding event can be detected through changes in the absorption or fluorescence spectra of the porphyrin, forming the basis for an optical sensor. Alternatively, the binding could be transduced into an electrochemical signal. The selectivity of such a sensor would depend on the relative affinity of the porphyrin for different metal ions.
The quenching of phosphorescence by molecular oxygen is a well-established principle for optical oxygen sensors. Platinum(II) and Palladium(II) complexes of fluorinated porphyrins are particularly well-suited for this application due to their strong phosphorescence at room temperature and high sensitivity to oxygen.
Specifically, Pt(II) meso-Tetra(4-fluorophenyl)tetrabenzoporphyrin exhibits highly efficient near-infrared (NIR) phosphorescence at room temperature and has improved photostability, making it useful in oxygen sensors frontierspecialtychemicals.com. Similarly, platinum(II) meso-tetrakis(pentafluorophenyl)porphyrin (PtTFPP) is a widely used phosphorescent indicator for oxygen sensing due to its photostability and suitable quenching sensitivity nih.govbohrium.comfrontierspecialtychemicals.com. The mechanism involves the transfer of energy from the excited triplet state of the metalloporphyrin to ground-state triplet oxygen, resulting in the formation of singlet oxygen and the quenching of phosphorescence. The degree of quenching is related to the concentration of oxygen, allowing for quantitative measurements.
Table 3: Properties of a Fluorinated Metalloporphyrin for Oxygen Sensing
| Compound | Peak Absorption (nm) | Peak Emission (nm) | Application | Reference |
|---|---|---|---|---|
| Platinum (II)-meso-tetra (4-fluorophenyl) tetrabenzoporphyrin | 430 and 614 | 733 | Phosphorescent Oxygen Sensing | frontierspecialtychemicals.com |
| Platinum(II) meso-tetrakis(pentafluorophenyl)porphyrin (PtTFPP) | Not Specified | Not Specified | Intelligent Dissolved Oxygen Sensor | nih.govbohrium.com |
The versatility of the porphyrin structure allows for its incorporation into various biosensors and chemo-responsive materials. Functionalized tetraphenyl porphyrins have been used to create sensing interfaces for biological molecules. For instance, a meso-tetra(4-carboxyphenyl)porphine-based interface was developed for the detection of DNA methylation, a key epigenetic marker nih.gov. This demonstrates that with appropriate functionalization, the porphyrin scaffold can be adapted for specific biological targets.
Furthermore, meso-tetra(pentafluorophenyl)porphyrin has been used as a platform to generate combinatorial libraries of porphyrin derivatives for applications in photodynamic therapy nih.govacs.orgnih.gov. The para-fluoro groups on the phenyl rings are susceptible to nucleophilic substitution, allowing for the attachment of various functional groups, including those that can respond to specific chemical stimuli in a biological environment nih.govacs.org. This approach can be used to create chemo-responsive materials that, for example, change their fluorescence or generate reactive oxygen species upon interaction with a target molecule. This highlights the potential of this compound as a core structure for developing sophisticated biosensors and responsive materials.
Advanced Catalysis Research
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the fluorine atoms, have positioned it as a valuable ligand in the development of advanced catalytic systems. Researchers have explored its utility in both homogeneous and heterogeneous catalysis, demonstrating its versatility in promoting a range of chemical transformations.
Homogeneous Catalytic Systems (e.g., CO2 Reduction, Polymerization)
In the realm of homogeneous catalysis, metalloporphyrins derived from this compound have shown promise in addressing key environmental and synthetic challenges. One notable area of investigation is the electrochemical reduction of carbon dioxide (CO2). Iron porphyrins, for instance, have been identified as effective catalysts for the conversion of CO2 to carbon monoxide (CO), a valuable chemical feedstock. The introduction of fluorine substituents on the phenyl rings of the porphyrin ligand can decrease the energy required to drive this catalysis mdpi.com. While the fully substituted tetraphenylporphyrin (B126558) complex, FeTetraPP, is a known electrochemical CO2 reduction catalyst, the aggregation of metalloporphyrins in solution can inhibit their catalytic activity scilit.com. Studies have shown that lower porphyrin concentrations (less than 1 mM) can reduce the extent of this aggregation scilit.com.
The catalytic activity of these systems is influenced by the specific metal center and the peripheral substituents on the porphyrin ring. For example, the introduction of both pendant acid groups and fluorine substituents into an iron-porphyrin catalyst has been shown to create a highly efficient system for the CO2-to-CO conversion, stabilizing the key CO2-catalyst intermediate through hydrogen bonding and providing a high local proton concentration mdpi.com.
While research into the application of this compound in polymerization is an emerging field, related porphyrin complexes have been investigated as catalysts for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide to produce biodegradable polymers such as poly(ε-caprolactone) (PCL) and polylactide (PLA) rsc.orgnih.gov. The catalytic activity in these systems is often dependent on the metal center coordinated within the porphyrin macrocycle.
Table 1: Performance of a Homogeneous Iron Porphyrin Catalyst in CO2 Reduction
| Catalyst | Product | Faradaic Yield | Turnover Frequency (TOF) | Overpotential (η) |
| Electrogenerated Fe(0) porphyrin with fluorine substituents | CO | 100 ± 10% | High | Low |
Note: This table presents generalized data based on findings for fluorinated iron porphyrins in CO2 reduction catalysis.
Heterogeneous Catalysis and Supported Porphyrin Composites
To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, researchers have focused on the development of heterogeneous catalysts by immobilizing this compound and its metallo-derivatives onto solid supports. These supported porphyrin composites offer the advantages of easy separation from the reaction mixture and enhanced stability.
One approach involves the grafting of iron(III)-meso-tetra(pentafluorophenyl)porphyrin onto amine-functionalized diatomaceous earth nih.gov. These hybrid materials have demonstrated catalytic activity in oxidation reactions, such as the epoxidation of cyclooctene and the oxidation of cyclohexane researchgate.net. The immobilization within the support can mimic the site isolation of enzymes, potentially leading to improved reaction selectivity nih.gov.
Porphyrin-based Metal-Organic Frameworks (MOFs) represent another significant class of heterogeneous catalysts. These materials utilize metalloporphyrins as building blocks to create porous, crystalline structures. While specific examples focusing solely on this compound are emerging, the broader class of fluorinated porphyrins has been incorporated into MOFs for catalytic applications researchgate.net. For instance, a MOF containing [tetra(4-carboxyphenyl)porphyrinate] Mn(III) has been shown to be catalytically active in the oxidation of alkanes mdpi.com. The porous nature of MOFs allows for substrate access to the active catalytic sites within the framework, while the rigid structure can prevent catalyst deactivation rsc.org.
Table 2: Catalytic Performance of a Heterogeneous Iron Porphyrin Catalyst
| Catalyst Support | Substrate | Product | Yield | Selectivity |
| Amine-functionalized Diatomaceous Earth | Cyclooctene | Cyclooctene oxide | 56% | Complete |
| Amine-functionalized Diatomaceous Earth | Cyclohexane | Oxidized products | 4% | Ketone/alcohol ~3:1 |
Data derived from studies on iron(III)-meso-tetrakis(pentafluorophenyl)porphyrin immobilized on diatomaceous earth.
Investigation of Catalytic Mechanisms and Selectivity
Understanding the catalytic mechanisms of reactions involving this compound is crucial for the rational design of more efficient and selective catalysts. The electron-withdrawing fluorine atoms on the phenyl groups significantly influence the electronic properties of the porphyrin macrocycle and the coordinated metal center, thereby affecting the catalytic activity.
In oxidation reactions catalyzed by metalloporphyrins, the proposed mechanism often involves the formation of a high-valent metal-oxo species as the active oxidant. The peripheral substituents on the porphyrin ring play a critical role in modulating the reactivity and stability of this intermediate. Electron-deficient aryl groups, such as the 4-fluorophenyl group, can enhance the chemical stability of the catalyst mdpi.com.
The selectivity of these catalytic systems can be tuned by modifying the structure of the porphyrin ligand and the reaction conditions. For example, in the oxidation of cyclohexane catalyzed by a supported iron porphyrin, a selectivity of approximately 3:1 for the ketone over the alcohol was observed nih.gov. In the epoxidation of cyclooctene, the same catalyst exhibited complete selectivity for the epoxide nih.gov.
Kinetic investigations of porphyrin-catalyzed reactions provide insights into the reaction pathways and the factors controlling the reaction rate. For instance, in the formation of porphyrin J-aggregates catalyzed by cationic metalloporphyrins, the aggregation kinetics have been modeled to involve the initial formation of a critical nucleus followed by autocatalytic growth nih.gov.
Explorations in Biomedical Research (Mechanistic & Agent Development, Non-Clinical)
The unique photophysical properties of this compound have made it a subject of interest in non-clinical biomedical research, particularly in the development of photosensitizers for therapeutic applications and in the investigation of its antimicrobial effects.
Photosensitizer Development for Reactive Oxygen Species Generation (e.g., for Photodynamic Therapy Research)
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce cell death. This compound and its derivatives have been extensively studied as potential photosensitizers due to their ability to efficiently generate singlet oxygen upon photoirradiation nih.govacs.org.
The mechanism of photosensitization involves the absorption of light by the porphyrin, leading to its excitation from the ground state to a short-lived singlet excited state. Through a process called intersystem crossing, the excited singlet state can transition to a longer-lived triplet excited state. This triplet state can then transfer its energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state (¹O₂) nih.gov. The high triplet quantum yields of free-base and certain metalloporphyrins are a key factor in their efficacy as photosensitizers nih.gov. Fluorinated porphyrins, such as those with pentafluorophenyl groups, are known to have high triplet quantum yields, often exceeding 80% nih.govacs.org.
The singlet oxygen quantum yield (ΦΔ), which is a measure of the efficiency of ¹O₂ generation, is a critical parameter in evaluating the potential of a photosensitizer. Studies on this compound and its metal complexes have shown that the inclusion of certain metal ions can significantly influence the photophysical properties and, consequently, the singlet oxygen production nih.gov. For example, the zinc(II) derivative of this compound exhibited an increased singlet oxygen quantum yield compared to the free-base porphyrin nih.gov.
Table 3: Photophysical Properties of this compound and its Metal Derivatives
| Compound | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |
| meso-Tetra(4-fluorophenyl)porphine | High | Moderate |
| Zn(II)-meso-Tetra(4-fluorophenyl)porphine | Decreased | Increased |
| Sn(IV)-meso-Tetra(4-fluorophenyl)porphine | - | Decreased (0.82 to 0.67) |
Note: This table is based on comparative data from studies on this compound and its metalloderivatives, indicating general trends.
In Vitro Studies on Antimicrobial and Antileishmanial Effects (Focus on Photophysical Mechanism)
The ability of this compound and its derivatives to generate ROS upon illumination forms the basis of their investigation as antimicrobial and antileishmanial agents in a process known as photodynamic inactivation (PDI).
In the context of antileishmanial activity, in vitro studies have demonstrated that this compound and its metal complexes can inhibit the viability of Leishmania panamensis promastigotes nih.gov. The photodynamic activity is dependent on the concentration of the compound and the presence of light. The underlying photophysical mechanism involves the generation of singlet oxygen, which induces oxidative stress and leads to parasite cell death. The insertion of metal ions into the porphyrin core can modulate this activity, with the Zn(II)-porphyrin derivative showing a particularly low IC50 value against L. panamensis, even lower than the reference drug Glucantime under light irradiation nih.gov.
The antimicrobial activity of porphyrins is also attributed to their photosensitizing properties. Cationic porphyrins, in particular, have shown efficacy against both Gram-positive and Gram-negative bacteria. The positive charges facilitate the binding of the photosensitizer to the negatively charged bacterial cell wall. Upon photoactivation, the generated ROS can damage cellular components, including the cell membrane, DNA, and essential enzymes, leading to bacterial inactivation researchgate.netnih.gov. Studies on novel cationic porphyrins with meso-substitution patterns that include trifluoromethylphenyl groups have shown that these compounds can produce singlet oxygen with quantum yields between 0.41 and 0.53 and are effective in the photosensitized inactivation of Escherichia coli nih.gov. The photodynamic activity is often correlated with the number of cationic charges and the efficiency of singlet oxygen generation nih.gov.
**Table 4: In Vitro Antileishmanial Activity of this compound Derivatives against *L. panamensis***
| Compound | IC50 (µM) under Light Irradiation |
| Zn(II)-porphyrin derivative | 2.2 |
| V(IV)-porphyrin derivative | 6.95 |
| Glucantime (control) | 12.7 |
Data from a study on the in vitro anti-leishmanial effect of this compound and its metal derivatives.
Probes for DNA-Porphyrin Interactions and DNA Methylation Detection
The potential for porphyrins to serve as probes for DNA interactions often stems from their structural and photophysical properties. The planar aromatic macrocycle of the porphyrin can interact with the bases of DNA through intercalation or groove binding. These interactions can lead to changes in the spectroscopic signatures of the porphyrin, such as shifts in absorption and fluorescence spectra, which can be monitored to study the binding events.
For a porphyrin to be an effective probe for DNA, it often requires modifications that enhance its water solubility and promote binding to the negatively charged phosphate backbone of DNA. This is typically achieved by introducing cationic substituents at the meso-positions of the porphyrin ring. While this compound possesses phenyl groups that can be functionalized, the parent compound itself is neutral and has limited water solubility, which may hinder its direct application as a DNA probe in aqueous biological environments without further modification.
Research on related fluorinated porphyrins, such as meso-tetra(pentafluorophenyl)porphyrin, has shown that the fluorine substitutions can influence the electronic properties of the porphyrin, which in turn can affect its photophysical behavior and potential for use in applications like photodynamic therapy. nih.govacs.org However, direct extrapolation of these findings to the specific interactions of this compound with DNA is not scientifically rigorous without dedicated studies.
Similarly, the application of porphyrins in DNA methylation detection is an emerging area of interest. One approach involves the use of porphyrin-based sensors that can differentiate between methylated and unmethylated DNA. For instance, meso-tetra(4-carboxyphenyl)porphine has been utilized to enhance a DNA methylation sensing interface. nih.gov This suggests that with appropriate functionalization, porphyrin scaffolds can be adapted for such applications. However, there is no specific research to date that demonstrates the use of this compound for this purpose.
Q & A
Q. What methodologies are employed to integrate this compound into metal-organic frameworks (MOFs) for photocatalytic applications?
- Methodological Answer : Carboxylate groups on the porphyrin enable coordination to metal nodes (e.g., Zr⁶⁺, Al³⁺) during solvothermal synthesis. For Al-PMOF, mix Al(NO₃)₃·9H₂O and porphyrin in DMF at 120°C for 24 hours . Post-synthetic metalation (e.g., inserting Co²⁺ or Pt²⁺) enhances photocatalytic H₂ production. Characterization via PXRD confirms crystallinity, while BET analysis quantifies porosity. Optimize MOF stability by varying linker-to-metal ratios and annealing temperatures .
Q. How can time-dependent density functional theory (TDDFT) be applied to predict the optical properties of this compound derivatives?
- Methodological Answer : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electronic transitions. Compare computed excitation energies (S₀→S₁, S₀→S₂) with experimental UV-Vis spectra. For metalated derivatives (e.g., Zn²⁺), include LANL2DZ pseudopotentials. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate substituent effects (e.g., fluorophenyl vs. carboxyphenyl) with absorption maxima shifts .
Q. What experimental approaches resolve contradictions in reported protonation effects on the photophysical properties of this compound?
- Methodological Answer : Discrepancies in protonation-induced spectral shifts (e.g., Q-band splitting) arise from solvent polarity and counterion effects. Design pH-dependent studies (0.1 M HCl to 0.1 M NaOH) in DMF/water mixtures. Use UV-Vis and fluorescence titration to track isosbestic points and pKa values. Compare with meso-tetra(4-methoxyphenyl)porphine controls to isolate electronic vs. steric effects .
Q. How to engineer this compound-based sensors for simultaneous detection of multiple analytes like O₂ and CO?
- Methodological Answer : Immobilize the porphyrin in a hydrogel matrix (e.g., PEGDA) to prevent aggregation. O₂ detection relies on phosphorescence quenching (Stern-Volmer analysis, 0–100% O₂ range) . For CO, exploit axial ligand displacement on metalated derivatives (e.g., Pd²⁺-porphyrin), monitored via Soret band shifts. Dual-analyte differentiation requires time-resolved spectroscopy or machine learning algorithms to deconvolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
